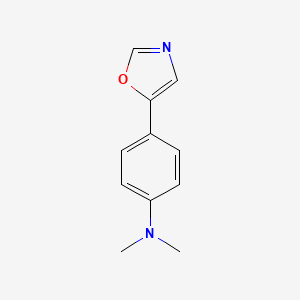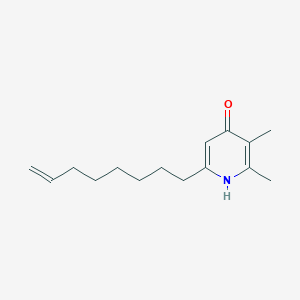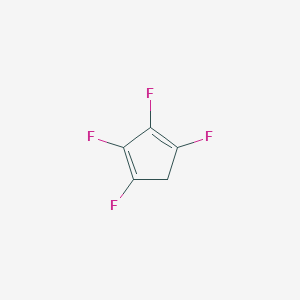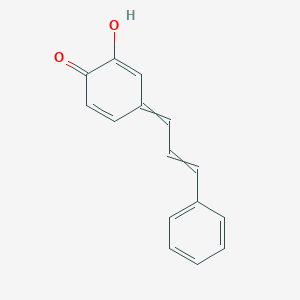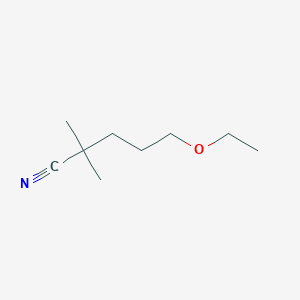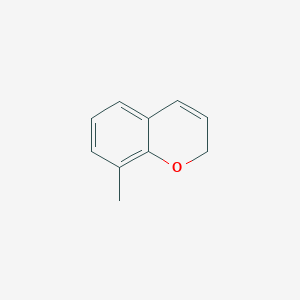
8-Methyl-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2H-1-benzopyran is a derivative of benzopyran, a class of organic compounds known for their diverse biological and pharmacological activities Benzopyrans are characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2H-1-benzopyran typically involves the cyclization of appropriate precursors. One common method is the reaction of an aromatic aldehyde with methyl cyanoacetate via a Knoevenagel condensation, followed by cyclization to form the benzopyran ring . The reaction conditions often include the use of catalysts such as potassium carbonate in dry acetone at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyranones, while substitution reactions can introduce halogenated benzopyrans .
Scientific Research Applications
8-Methyl-2H-1-benzopyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-2H-1-benzopyran and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes like DNA gyrase or cyclooxygenase, leading to antimicrobial or anti-inflammatory effects . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
2H-1-Benzopyran: The parent compound without the methyl group.
4H-1-Benzopyran: A structural isomer with the pyran ring in a different position.
Coumarin (2H-1-benzopyran-2-one): A well-known derivative with a lactone ring.
Uniqueness: 8-Methyl-2H-1-benzopyran is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a precursor for synthesizing more complex molecules with specific desired properties .
Properties
CAS No. |
90448-25-2 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
8-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-6H,7H2,1H3 |
InChI Key |
ZEOWDTZITGQRJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(5-Amino-2-ethyl-2-methylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B14374093.png)
![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
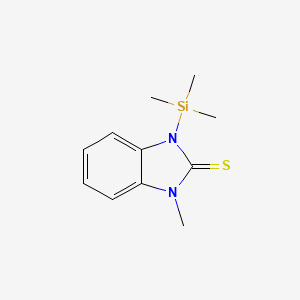
![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
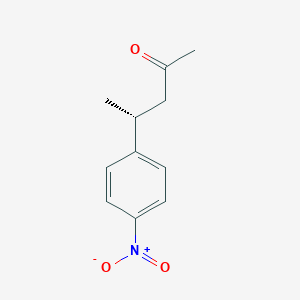
![3-(Hexyloxy)-6-{[4-(hexyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14374133.png)
